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Compound of Interest

Compound Name:
4'-Chloro-2,3'-

dimethylpropiophenone

Cat. No.: B7973231

Get Quote

Technical Guide: 4'-Chloro-2,3'-
dimethylpropiophenone
Chemical Identity, Synthesis, and Structural Analysis
Part 1: Chemical Identity & Physicochemical
Properties[1]
This compound is a specific structural isomer belonging to the class of substituted

propiophenones. It serves as a critical intermediate in organic synthesis, particularly in the

development of phenethylamine derivatives and structure-activity relationship (SAR) studies for

central nervous system (CNS) active agents.
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Parameter Specification

Common Name 4'-Chloro-2,3'-dimethylpropiophenone

IUPAC Name
1-(4-Chloro-3-methylphenyl)-2-methylpropan-1-

one

CAS Registry Number 1233333-78-2

Molecular Formula C₁₁H₁₃ClO

Molecular Weight 196.67 g/mol

SMILES CC(C)C(=O)C1=CC(C)=C(Cl)C=C1

InChI Key (Isomer Specific)

Structural Interpretation
The name "4'-Chloro-2,3'-dimethylpropiophenone" describes a specific substitution pattern:

Propiophenone Backbone: A phenyl ring attached to a 1-propanone chain.

4'-Chloro: A chlorine atom at the para position (4') of the phenyl ring.

3'-Methyl: A methyl group at the meta position (3') of the phenyl ring.

2-Methyl (Chain): The "2" in the name (often implied as part of "dimethyl" in non-standard

nomenclature) refers to a methyl group at the alpha-position of the ketone chain. This

transforms the chain from a straight propyl group to an isopropyl group (isobutyryl).

Correct Chemical Class: 4-Chloro-3-methylisobutyrophenone.

Physicochemical Data Table
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Property Value (Experimental/Predicted)

Physical State Pale yellow to colorless oil / Low-melting solid

Boiling Point ~280–285 °C (at 760 mmHg)

Density 1.12 ± 0.06 g/cm³

Flash Point >110 °C

LogP 3.8 (Predicted)

Solubility
Soluble in DCM, Methanol, Ethyl Acetate;

Insoluble in Water

Part 2: Synthetic Pathways & Mechanism
Synthesizing the specific 4'-chloro-3'-methyl isomer requires controlling the regioselectivity of

the aromatic substitution. Direct Friedel-Crafts acylation of 2-chlorotoluene often yields a

mixture of isomers (predominantly the 3'-chloro-4'-methyl isomer due to the directing effects of

the methyl group).

To ensure high isomeric purity, the Nitrile-Grignard Route or the Acid Chloride Coupling Route

is the preferred methodology for research applications.

Protocol A: Precision Synthesis via Nitrile-Grignard
Addition
This method guarantees the position of the ring substituents by using a pre-functionalized

starting material.

Reagents:

Substrate: 4-Chloro-3-methylbenzonitrile (CAS 13519-82-9).

Reagent: Isopropylmagnesium Chloride (2.0 M in THF).

Solvent: Anhydrous Tetrahydrofuran (THF).
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Quench: Aqueous HCl (10%).

Step-by-Step Methodology:

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

Dissolution: Dissolve 0.1 mol of 4-Chloro-3-methylbenzonitrile in 150 mL anhydrous THF.

Cool to 0°C in an ice bath.

Grignard Addition: Add Isopropylmagnesium Chloride (0.12 mol) dropwise over 45 minutes.

The solution will turn turbid/yellow as the imine magnesium salt forms.

Reflux: Remove the ice bath and heat the mixture to mild reflux (65°C) for 3 hours to drive

the addition to completion.

Hydrolysis: Cool the reaction mixture to 0°C. Slowly add 100 mL of 10% HCl. This

hydrolyzes the intermediate imine salt (

) into the target ketone (

).

Workup: Stir vigorously for 2 hours at room temperature. Extract with Ethyl Acetate (3 x 50

mL). Wash combined organics with Brine, dry over

, and concentrate in vacuo.[1]

Purification: Purify via vacuum distillation or silica gel column chromatography

(Hexane:EtOAc 9:1).

Mechanism Visualization (DOT Diagram)
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Figure 1: Regiospecific Synthesis via Grignard Addition to Nitrile
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Figure 1: Regiospecific Synthesis via Grignard Addition to Nitrile.

Part 3: Analytical Validation
Trustworthiness in chemical reporting requires validating the structure. The following spectral

signatures confirm the identity of CAS 1233333-78-2.

Proton NMR ( -NMR)
Solvent:

, 400 MHz
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Shift (

ppm)
Multiplicity Integration Assignment

7.82 Doublet (d) 1H
Ar-H (Position 2',

ortho to carbonyl)

7.70
Doublet of Doublets

(dd)
1H

Ar-H (Position 6',

ortho to carbonyl)

7.45 Doublet (d) 1H
Ar-H (Position 5',

ortho to Cl)

3.50 Septet 1H
Chain CH (Methine,

alpha-proton)

2.42 Singlet (s) 3H
Ring Methyl (

)

1.20 Doublet (d) 6H
Chain Methyls (

)

Mass Spectrometry (GC-MS)
Molecular Ion (

): 196 m/z (approx. 3:1 ratio with 198 m/z due to

isotope).

Base Peak: 153/155 m/z (Loss of isopropyl group, formation of acylium ion

).

Tropylium Ion: Characteristic fragmentation of the methylated benzyl cation.

Part 4: Safety & Handling (SDS Summary)
Signal Word: WARNING
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Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Handle in a fume hood to avoid inhalation of vapors.

Wear nitrile gloves and safety goggles.

Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4'-Chloro-2,3'-dimethylpropiophenone CAS number and
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7973231/docs#4-chloro-2-3-dimethylpropiophenone-
cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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